3,3-Dimethylpiperidin-4-one hydrochloride
Overview
Description
“3,3-Dimethylpiperidin-4-one hydrochloride” is a chemical compound with the molecular formula C7H14ClNO . It is a solid substance and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “3,3-Dimethylpiperidin-4-one hydrochloride” can be represented by the SMILES stringO=C1CCNCC1(C)C.Cl
. The InChI representation is 1S/C7H13NO.ClH/c1-7(2)5-8-4-3-6(7)9;/h8H,3-5H2,1-2H3;1H
. Physical And Chemical Properties Analysis
The molecular weight of “3,3-Dimethylpiperidin-4-one hydrochloride” is 163.64 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass is 163.0763918 g/mol . The compound has a complexity of 129 .Scientific Research Applications
Conformational and Stereochemical Studies
Research on derivatives of 3,3-Dimethylpiperidin-4-one hydrochloride, such as 1,3-dimethylpiperidin-4-ols, has contributed to understanding their synthesis, stereochemistry, and conformational properties. These studies include the configurations and preferred conformations of these derivatives, essential for further chemical and pharmaceutical applications (Casy & Jeffery, 1972).
Development of Pharmaceutical Compounds
The compound has been integral in the development of pharmaceuticals, such as the discovery of a nonpeptidic agonist of the GPR14/urotensin-II receptor. This discovery highlights the potential of 3,3-Dimethylpiperidin-4-one hydrochloride derivatives in drug development, especially in creating pharmacological research tools and potential drug leads (Croston et al., 2002).
Applications in Chemistry and Medicinal Chemistry
The chemical reactivity and transformation of 3,3-Dimethylpiperidin-4-one hydrochloride derivatives have been explored for synthesizing various substituted piperidines. These substances are valuable templates in medicinal chemistry, demonstrating the compound's versatility in synthesizing structurally diverse chemicals with potential pharmaceutical applications (Mollet et al., 2011).
Research in Molecular Imaging and Radiopharmaceuticals
Derivatives of 3,3-Dimethylpiperidin-4-one hydrochloride have been used in molecular imaging and the development of radiopharmaceuticals. For instance, a derivative has been studied for its potential as a C-C chemokine receptor 1 (CCR1) antagonist, indicating the compound's utility in developing imaging agents for medical diagnostics (Hong et al., 2015).
Analytical and Bioanalytical Applications
The compound has also found applications in analytical and bioanalytical chemistry. For example, it has been used in the development of high-performance liquid chromatographic methods for measuring iron chelators in human plasma, demonstrating its role in analytical techniques for biological and pharmaceutical analysis (Klein et al., 1991).
Safety And Hazards
properties
IUPAC Name |
3,3-dimethylpiperidin-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-7(2)5-8-4-3-6(7)9;/h8H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKXZGNFWDQKGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCC1=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724113 | |
Record name | 3,3-Dimethylpiperidin-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylpiperidin-4-one hydrochloride | |
CAS RN |
648921-37-3 | |
Record name | 3,3-Dimethylpiperidin-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.